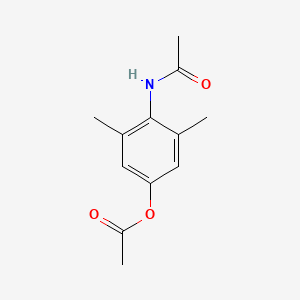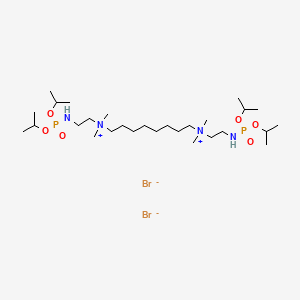![molecular formula C16H16N2O5 B13729899 Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]- CAS No. 19157-66-5](/img/structure/B13729899.png)
Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]- is a complex organic compound with a molecular formula of C16H16N2O5 This compound is characterized by the presence of a nitrophenoxy group and an ethoxyphenyl group attached to an acetamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]- typically involves a multi-step process. One common method includes the reaction of 3-nitrophenol with ethylene oxide to form 2-(3-nitrophenoxy)ethanol. This intermediate is then reacted with 3-aminophenol to produce 3-[2-(3-nitrophenoxy)ethoxy]aniline. Finally, the aniline derivative undergoes acetylation with acetic anhydride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]- involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the ethoxyphenyl group can interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetanilide: Similar in structure but lacks the nitrophenoxy and ethoxyphenyl groups.
N-(3-Nitrophenyl)acetamide: Contains the nitrophenyl group but not the ethoxyphenyl group.
Phenoxyacetamide Derivatives: Share the phenoxyacetamide core but differ in the substituents attached to the phenyl rings.
Uniqueness
Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]- is unique due to the presence of both the nitrophenoxy and ethoxyphenyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with diverse molecular targets, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
19157-66-5 |
|---|---|
Molekularformel |
C16H16N2O5 |
Molekulargewicht |
316.31 g/mol |
IUPAC-Name |
N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]acetamide |
InChI |
InChI=1S/C16H16N2O5/c1-12(19)17-13-4-2-6-15(10-13)22-8-9-23-16-7-3-5-14(11-16)18(20)21/h2-7,10-11H,8-9H2,1H3,(H,17,19) |
InChI-Schlüssel |
NEZMMMCZSVRWFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=CC=C1)OCCOC2=CC=CC(=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


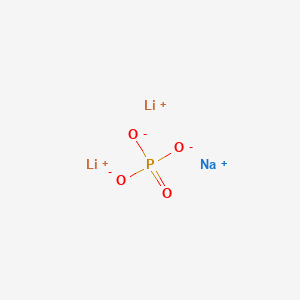
![2-[3-Bromo-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetamide](/img/structure/B13729827.png)
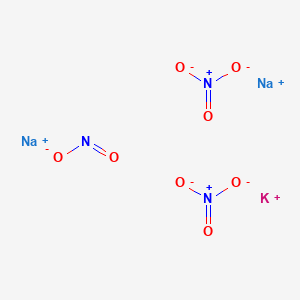
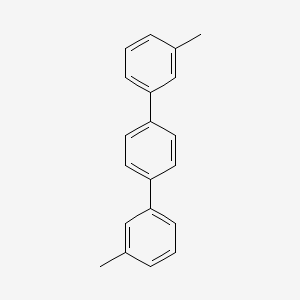
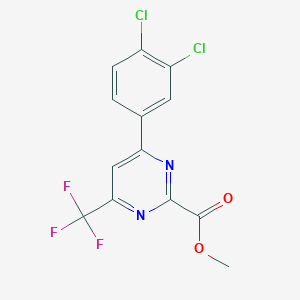
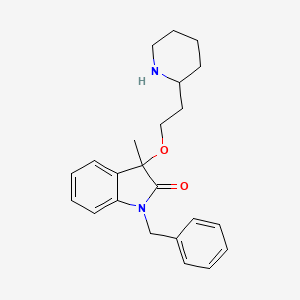
![7,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13729859.png)
